![molecular formula C12H20N2O5 B2537265 (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid CAS No. 2155902-41-1](/img/structure/B2537265.png)
(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid is a compound that features a Boc-protected amino group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly significant in the field of peptide synthesis and medicinal chemistry due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid typically involves the protection of the amino group using Boc anhydride. The reaction is carried out under either aqueous or anhydrous conditions, often in the presence of a base such as triethylamine or potassium carbonate . The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)2O) under mild conditions .
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected compounds is often optimized for efficiency and scalability. Methods may include the use of continuous flow reactors and solid-phase synthesis techniques to enhance yield and purity while minimizing waste and reaction time .
化学反应分析
Types of Reactions
(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with hydrochloric acid, to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although the Boc group itself is stable under most oxidative and reductive conditions.
Common Reagents and Conditions
Deprotection: Common reagents for deprotection include trifluoroacetic acid (TFA) and hydrochloric acid.
Oxidation: Reagents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include the free amine after deprotection and various oxidized or reduced derivatives depending on the specific reaction conditions .
科学研究应用
(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, where the Boc group protects the amino functionality during chain elongation.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it helps in the synthesis of drug candidates with specific biological activities.
Biological Studies: It is employed in the study of enzyme mechanisms and protein interactions due to its stability and reactivity.
作用机制
The mechanism of action of (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization . The molecular targets and pathways involved depend on the specific application and the nature of the peptide or protein being synthesized .
相似化合物的比较
Similar Compounds
(2S)-2-[4-(Fmoc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid: Similar to the Boc-protected compound but uses the Fmoc (fluorenylmethyloxycarbonyl) group for protection, which is removed under basic conditions.
(2S)-2-[4-(Cbz-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid: Uses the Cbz (carbobenzyloxy) group for protection, which is removed by hydrogenation.
Uniqueness
The uniqueness of (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid lies in its stability under basic conditions and its ease of removal under acidic conditions, making it highly versatile for various synthetic applications .
属性
IUPAC Name |
(2S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-7(10(16)17)14-6-8(5-9(14)15)13-11(18)19-12(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,18)(H,16,17)/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTYYYDNPYXXOF-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
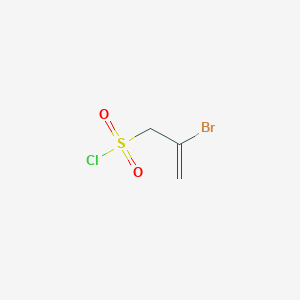
![N-(4-ethoxyphenyl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2537184.png)
![4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(2,5-DIMETHYLPHENYL)PYRROLIDIN-2-ONE](/img/structure/B2537187.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2537189.png)
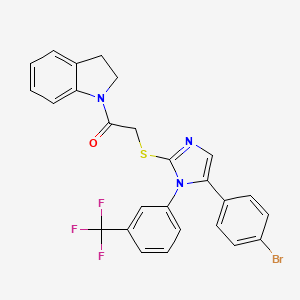
![N-cyclohexyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2537192.png)
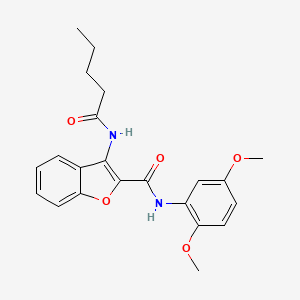
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2537199.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2537200.png)
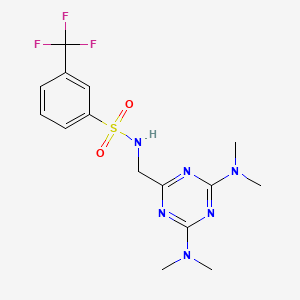
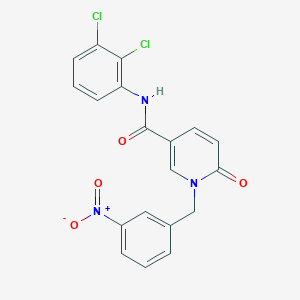
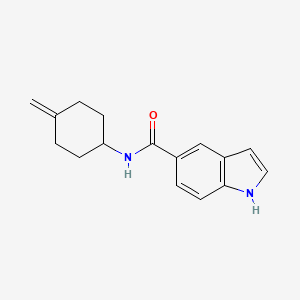
![6-(1-benzoxepin-4-yl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2537205.png)
